molecular formula C12H8N2O9SSr2 B1496022 Ranelic acid strontium salt hydrate CAS No. 674773-07-0

Ranelic acid strontium salt hydrate

Cat. No.: B1496022
CAS No.: 674773-07-0
M. Wt: 531.5 g/mol
InChI Key: KXBBXBBUNMMNSU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is primarily used in the treatment of osteoporosis and to increase bone mineral density (BMD). This compound is known for its dual action on bone metabolism, promoting both bone formation and reducing bone resorption.

Mechanism of Action

Target of Action

Ranelic acid strontium salt hydrate, also known as strontium ranelate, primarily targets the cells involved in bone turnover, namely osteoblasts and osteoclasts . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate has a unique mode of action. It increases the replication of preosteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . Simultaneously, it decreases the differentiation of pre-osteoclasts and reduces the bone-resorbing activity of mature osteoclasts . This dual action results in an increase in bone mass .

Biochemical Pathways

Strontium ranelate influences several biochemical pathways. It activates the protein kinase C and p38 mitogen-activated protein kinase pathways, leading to increased expression of the immediate early genes, c-fos and egr-1, which are involved in osteoblast replication . It also triggers the canonical Wnt pathway, promoting the differentiation of osteoblasts and inhibiting apoptotic processes .

Pharmacokinetics

The pharmacokinetic properties of strontium ranelate are crucial for its bioavailability. It is administered orally as a suspension . The absolute bioavailability of strontium is about 25% (within a range of 19-27%) after an oral dose of 2 g strontium ranelate .

Result of Action

The result of strontium ranelate’s action is a rebalanced bone turnover in favor of bone formation . It improves bone mineral density at numerous sites and both increases markers of bone formation and decreases markers of bone resorption . This leads to an increase in bone mass and a reduction in the risk of fractures .

Action Environment

The action of strontium ranelate is influenced by various environmental factors. For instance, the presence of calcium or sodium salts can affect its ability to stimulate the synthesis of collagen and noncollagenic proteins by osteoblasts

Biochemical Analysis

Biochemical Properties

Ranelic acid strontium salt hydrate plays a significant role in biochemical reactions related to bone metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the calcium-sensing receptor (CaR), which is crucial for maintaining calcium homeostasis. The compound also influences the activity of osteoblasts and osteoclasts, the cells responsible for bone formation and resorption, respectively . By modulating these interactions, this compound promotes bone formation and inhibits bone resorption, leading to an overall increase in bone mass.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In osteoblasts, it enhances replication, differentiation, and collagen synthesis, which are essential for bone formation . In osteoclasts, it inhibits differentiation and reduces bone-resorbing activity . Additionally, the compound affects cell signaling pathways, such as the RANK/RANKL/OPG pathway, which is critical for bone remodeling. It also influences gene expression related to bone metabolism, thereby promoting a balance between bone formation and resorption .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It binds to the calcium-sensing receptor (CaR) on osteoblasts, stimulating their activity and promoting bone formation . Simultaneously, it inhibits the receptor activator of nuclear factor-kappa B ligand (RANKL) on osteoclasts, reducing their bone-resorbing activity . This dual action mechanism helps in maintaining bone density and strength. Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in bone metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its efficacy over extended periods . Long-term studies have shown that it continues to promote bone formation and inhibit bone resorption, leading to sustained improvements in bone density . Its effects may diminish if the compound degrades or if there are changes in its formulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases bone mass and improves bone strength without significant adverse effects . At higher doses, it may cause toxicity and adverse effects such as gastrointestinal disturbances and renal impairment . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways related to bone metabolism. It interacts with enzymes such as alkaline phosphatase, which plays a role in bone mineralization . The compound also affects metabolic flux by modulating the levels of various metabolites involved in bone formation and resorption . These interactions help in maintaining a balance between bone formation and resorption, promoting overall bone health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed in the gut and transported to the bone tissue, where it accumulates and exerts its effects . It is distributed throughout the body, with a high affinity for bone tissue, which ensures its targeted action on bone metabolism .

Subcellular Localization

This compound is localized primarily in the bone tissue, where it interacts with osteoblasts and osteoclasts . Within these cells, it is directed to specific compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular functions related to bone metabolism . The compound’s subcellular localization is crucial for its activity and effectiveness in promoting bone health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ranelic acid strontium salt hydrate can be synthesized through the reaction of ranelic acid with strontium salts under controlled conditions. The process typically involves dissolving ranelic acid in a suitable solvent, followed by the addition of a strontium salt solution. The reaction mixture is then stirred and maintained at a specific temperature until the product precipitates out as a hydrate.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions carried out in reactors designed to handle the required volumes. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to monitor the reaction conditions and final product.

Chemical Reactions Analysis

Types of Reactions: Ranelic acid strontium salt hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Ranelic acid strontium salt hydrate has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

  • Biology: Studied for its effects on bone metabolism and cellular processes.

  • Medicine: Utilized in the treatment of osteoporosis and other bone-related conditions.

  • Industry: Employed in the development of pharmaceuticals and biomaterials.

Comparison with Similar Compounds

Ranelic acid strontium salt hydrate is unique in its dual action on bone metabolism, which sets it apart from other compounds used in osteoporosis treatment. Similar compounds include calcium supplements and bisphosphonates, which primarily focus on either bone formation or bone resorption, but not both. The dual action of this compound makes it a valuable option for patients with osteoporosis.

List of Similar Compounds

  • Calcium supplements

  • Bisphosphonates (e.g., alendronate, risedronate)

  • Parathyroid hormone analogs (e.g., teriparatide)

  • Selective estrogen receptor modulators (SERMs) (e.g., raloxifene)

Properties

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2;;/q;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBXBBUNMMNSU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O9SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ranelic acid strontium salt hydrate
Reactant of Route 2
Ranelic acid strontium salt hydrate
Reactant of Route 3
Reactant of Route 3
Ranelic acid strontium salt hydrate
Reactant of Route 4
Ranelic acid strontium salt hydrate
Reactant of Route 5
Ranelic acid strontium salt hydrate
Reactant of Route 6
Ranelic acid strontium salt hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.